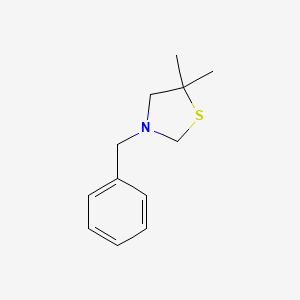
3-Benzyl-5,5-dimethyl-1,3-thiazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-5,5-dimethyl-1,3-thiazolidine is a heterocyclic organic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of sulfur and nitrogen in the ring structure enhances its pharmacological properties, making it a valuable scaffold in drug design and synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5,5-dimethyl-1,3-thiazolidine typically involves the condensation of cysteamine with benzaldehyde under acidic conditions . This reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the thiazolidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors or microwave-assisted synthesis . These methods can enhance the yield and purity of the product while reducing reaction times and energy consumption .
化学反应分析
Types of Reactions
3-Benzyl-5,5-dimethyl-1,3-thiazolidine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline or thiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolines, thiazoles, and various substituted derivatives .
科学研究应用
作用机制
The mechanism of action of 3-Benzyl-5,5-dimethyl-1,3-thiazolidine involves its interaction with various molecular targets and pathways . The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, which can modulate the activity of enzymes and other proteins . Additionally, the compound can interact with cellular membranes and disrupt their integrity, leading to antimicrobial effects .
相似化合物的比较
Similar Compounds
Thiazolidine: The parent compound of the thiazolidine family, which lacks the benzyl and dimethyl substituents.
Thiazolidinedione: A related compound with a carbonyl group at the 2 and 4 positions, used in the treatment of diabetes mellitus type 2.
Rhodanine: A thiazolidine derivative with one carbonyl and one thiocarbonyl group, known for its bioactive properties.
Uniqueness
3-Benzyl-5,5-dimethyl-1,3-thiazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The benzyl group enhances its lipophilicity, while the dimethyl groups increase its steric bulk, influencing its reactivity and interactions with biological targets .
属性
CAS 编号 |
143150-19-0 |
|---|---|
分子式 |
C12H17NS |
分子量 |
207.34 g/mol |
IUPAC 名称 |
3-benzyl-5,5-dimethyl-1,3-thiazolidine |
InChI |
InChI=1S/C12H17NS/c1-12(2)9-13(10-14-12)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
InChI 键 |
DEABSMCDSVVYFD-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(CS1)CC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


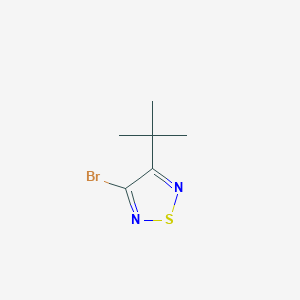
![[(E)-Diazenediyl]bis[(2-methylphenyl)methanone]](/img/structure/B12543174.png)
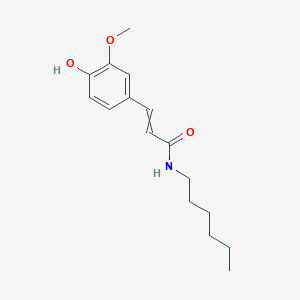
![Bicyclo[4.1.0]heptan-1-ol, 5-(3-butenyl)-](/img/structure/B12543198.png)
![1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride](/img/structure/B12543205.png)
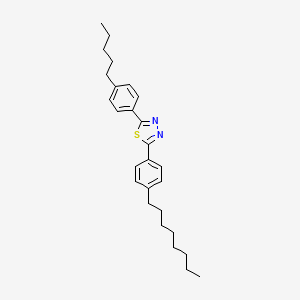
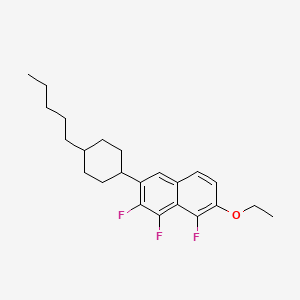
![1,1'-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene]](/img/structure/B12543211.png)
![2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)-](/img/structure/B12543218.png)
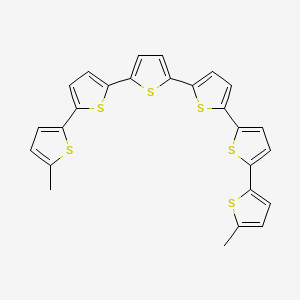
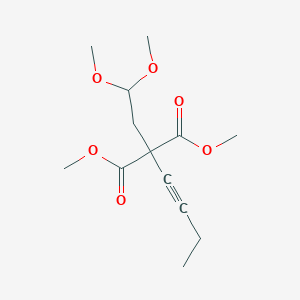
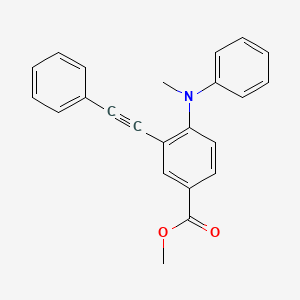
![5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one](/img/structure/B12543245.png)

